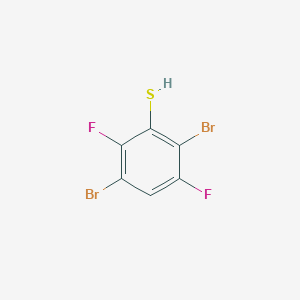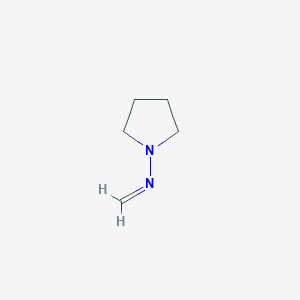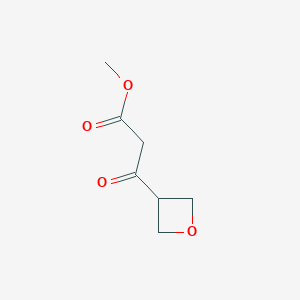
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is an organic compound featuring an oxetane ring, a highly strained four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate typically involves the formation of the oxetane ring followed by esterification. One common method starts with the cyclization of a suitable precursor, such as a 3-hydroxypropanoate derivative, under acidic or basic conditions to form the oxetane ring. This is followed by esterification with methanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-throughput reactors and optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Catalysts and solvents are chosen to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is used as a building block for synthesizing more complex molecules. Its strained oxetane ring makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its ability to inhibit enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins. Its reactive oxetane ring can be polymerized to form materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(oxetan-3-yl)-3-oxo-propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets. This modification can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-butanoate: Similar ester structure but lacks the oxetane ring.
Ethyl 3-(oxetan-3-yl)-3-oxo-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(tetrahydrofuran-3-yl)-3-oxo-propanoate: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
Methyl 3-(oxetan-3-yl)-3-oxo-propanoate is unique due to its strained oxetane ring, which imparts distinct reactivity compared to other similar compounds. This strain makes it more reactive in ring-opening reactions, providing a versatile intermediate for synthesizing a wide range of derivatives.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 3-(oxetan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)2-6(8)5-3-11-4-5/h5H,2-4H2,1H3 |
Clave InChI |
NNHVWSRNBWUKKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1COC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


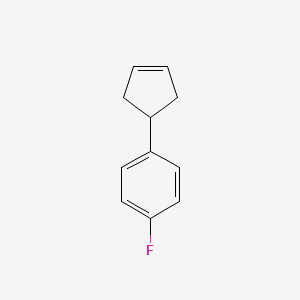
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

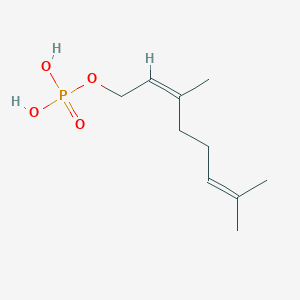
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
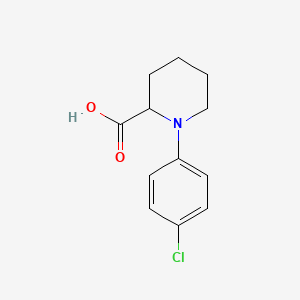
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
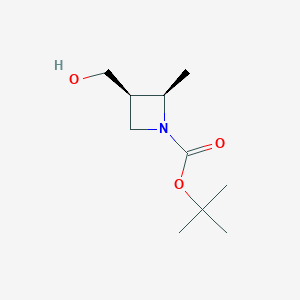
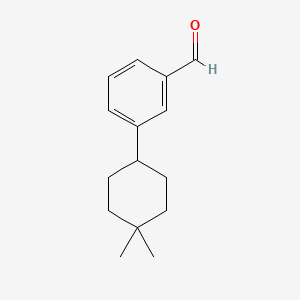
![6-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12850945.png)
